molecular formula C19H17N5O3S B305392 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No. B305392
M. Wt: 395.4 g/mol
InChI Key: XSRKCRUDTUYAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been explored for its antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is not fully understood. However, studies suggest that it inhibits various enzymes and pathways involved in cancer cell growth and proliferation. It also disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has minimal toxicity on normal cells and tissues. It has also been found to have anti-inflammatory properties and can reduce oxidative stress. These properties make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limited solubility in water can pose challenges in certain experiments.

Future Directions

There are several possible future directions for the research on 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide. One of the areas of interest is its potential use in combination therapy for cancer treatment. Further studies are also needed to explore its antibacterial and antifungal activities and its potential as a new class of antibiotics. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of various diseases, including neurodegenerative disorders and cardiovascular diseases.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves the reaction of 4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol with N-phenylacetyl chloride in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.

properties

Product Name

2-{[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[4-amino-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C19H17N5O3S/c1-26-14-9-5-6-12-10-15(27-17(12)14)18-22-23-19(24(18)20)28-11-16(25)21-13-7-3-2-4-8-13/h2-10H,11,20H2,1H3,(H,21,25)

InChI Key

XSRKCRUDTUYAKJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(N3N)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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